molecular formula C14H11NO2S2 B3158329 Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate CAS No. 85716-86-5

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate

Cat. No.: B3158329
CAS No.: 85716-86-5
M. Wt: 289.4 g/mol
InChI Key: CPFCEMRIQOSVSA-UHFFFAOYSA-N
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Description

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate (CAS: 861452-15-5; Molecular Formula: C₁₄H₁₁NO₂S₂; Molecular Weight: 289.38 g/mol) is a thiophene-based heterocyclic compound featuring an isothiocyanate (-NCS) group at the 2-position and a phenyl substituent at the 5-position of the thiophene ring . The ethyl ester group at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. This compound is structurally distinct due to the electron-withdrawing isothiocyanate group, which influences its reactivity in nucleophilic addition and cycloaddition reactions. Its synthesis typically involves Gewald-like thiophene ring formation followed by functionalization of the amino group to isothiocyanate .

Properties

IUPAC Name

ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c1-2-17-14(16)11-8-12(19-13(11)15-9-18)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFCEMRIQOSVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208196
Record name Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85716-86-5
Record name Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85716-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as chloroform, under ambient temperature conditions

Chemical Reactions Analysis

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Mthis compound

  • Molecular Formula: C₁₃H₉NO₂S₂
  • Molecular Weight : 275.35 g/mol
  • Key Difference : Replacement of the ethyl ester with a methyl ester reduces molecular weight and alters lipophilicity. This compound (CAS: 85716-86-5) has been discontinued commercially, limiting its accessibility compared to the ethyl variant .

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate

  • Molecular Formula: C₁₃H₁₂ClNO₂S
  • Molecular Weight : 289.76 g/mol
  • Key Difference: Substitution of the isothiocyanate group with an amino (-NH₂) and chloro (-Cl) group at the 2- and 4-positions, respectively. This modification decreases electrophilicity but enhances stability, making it suitable for pharmaceutical intermediates (e.g., antimalarial agents) .

Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate

  • Molecular Formula: C₁₅H₁₅ClNO₂S
  • Molecular Weight : 324.80 g/mol

Physicochemical and Reactivity Comparison

Property This compound Mthis compound Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
Molecular Weight (g/mol) 289.38 275.35 289.76
Solubility Moderate in DMSO, Chloroform Higher in polar solvents due to smaller ester Low in water, soluble in DMF
Reactivity High (isothiocyanate participates in cycloadditions) Similar reactivity but lower thermal stability Limited (amine/chloro groups require activation)
Applications Drug discovery, polymer precursors Discontinued; historical research use Antiparasitic agents, agrochemicals

Research Findings and Limitations

  • Synthetic Challenges : The isothiocyanate group in this compound requires careful handling due to sensitivity to moisture and heat, complicating large-scale production .
  • Comparative Stability : Methyl analogues degrade faster under basic conditions, whereas ethyl derivatives exhibit prolonged shelf life .
  • Biological Efficacy: Amino-substituted variants lack the electrophilic reactivity of isothiocyanates, reducing their utility in covalent inhibitor design but improving safety profiles .

Biological Activity

Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is an organic compound characterized by its unique structure, which includes an isothiocyanate functional group, a thiophene ring, and an ester group. The molecular formula of this compound is C14_{14}H13_{13}N1_{1}O2_{2}S2_{2}, with a molecular weight of approximately 289.37 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The presence of the isothiocyanate group is significant for the compound's reactivity and biological interactions. Isothiocyanates are known for their ability to form covalent bonds with nucleophiles, which can lead to alterations in protein function and cellular processes. The thiophene ring contributes to the compound's aromatic character, enhancing its stability and reactivity.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, leading to changes in cellular signaling pathways. For instance, studies have shown that isothiocyanates can inhibit tumor growth by modulating the activity of various kinases involved in cell proliferation and survival .

Interaction with Biomolecules

The compound has been shown to interact with metabotropic glutamate receptors, which play a crucial role in calcium signaling pathways within cells. This interaction suggests potential therapeutic effects in neurodegenerative diseases and other conditions linked to calcium dysregulation .

Study on Anticancer Activity

A study focused on the anticancer activity of this compound demonstrated its effectiveness against leukemia cell lines. The concentration inhibiting 50% cell growth (GI50_{50}) was determined through colorimetric assays, revealing significant cytotoxic effects at concentrations as low as 10 µM .

Ecotoxicological Effects

Another study explored the ecotoxicological effects of related isothiocyanates on soil arthropods. It was found that exposure to these compounds could disrupt gene expression related to fatty acid metabolism and reproduction, indicating a broader ecological impact .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylateContains an amino group instead of isothiocyanateExhibits different biological activity due to amino substitution
Methyl 2-isothiocyanato-5-methyl-thiophene-3-carboxylateLacks phenyl substitutionSimpler structure limits reactivity and applications
Phenyl isothiocyanateLacks thiophene ringLess versatile in synthetic applications

The mechanism of action for this compound primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The thiophene ring may also interact with biological targets, contributing to the compound’s overall activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
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Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate

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